molecular formula C27H27N3O3 B11423734 1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11423734
M. Wt: 441.5 g/mol
InChI Key: MYKYUPZYUSCLKH-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one include:

    1-(2-phenoxyethyl)pyrrolidin-2-one: Shares the pyrrolidin-2-one core but lacks the benzimidazole and ethoxyphenyl groups.

    1-(2-phenoxyethyl)-3-phenylpiperidine hydrochloride: Contains a piperidine ring instead of the pyrrolidin-2-one moiety.

    1-(2-ethoxyphenyl)pyrrolidin-2-one: Similar structure but without the benzimidazole and phenoxyethyl groups.

These compounds differ in their functional groups and overall structure, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O3/c1-2-32-25-15-9-8-14-24(25)30-19-20(18-26(30)31)27-28-22-12-6-7-13-23(22)29(27)16-17-33-21-10-4-3-5-11-21/h3-15,20H,2,16-19H2,1H3

InChI Key

MYKYUPZYUSCLKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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